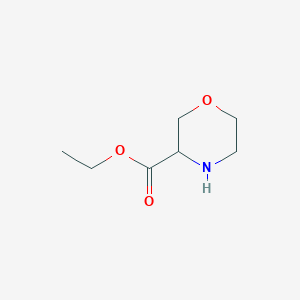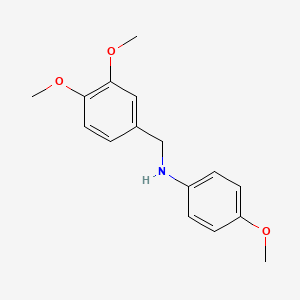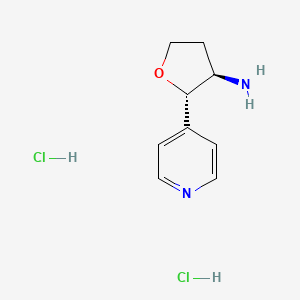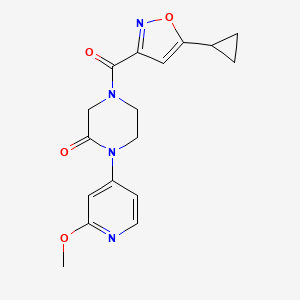
(2S)-2-(2,6-Dimethylphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,6-Dimethylphenyl)propan-1-amine, also known as Dexmedetomidine, is a highly selective alpha-2 adrenergic receptor agonist that is commonly used in clinical settings as a sedative and analgesic agent. This compound has been extensively studied for its unique pharmacological properties, including its ability to produce sedation, analgesia, and anxiolysis without causing significant respiratory depression.
Wirkmechanismus
(2S)-2-(2,6-Dimethylphenyl)propan-1-amine exerts its pharmacological effects by selectively activating alpha-2 adrenergic receptors in the central nervous system. This results in a decrease in sympathetic tone and an increase in parasympathetic tone, leading to sedation, analgesia, and anxiolysis.
Biochemical and Physiological Effects:
This compound has been shown to produce a number of biochemical and physiological effects. It decreases the release of norepinephrine and increases the release of acetylcholine, resulting in a decrease in sympathetic tone and an increase in parasympathetic tone. It also decreases the release of inflammatory cytokines and increases the release of anti-inflammatory cytokines, leading to a decrease in inflammation. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(2,6-Dimethylphenyl)propan-1-amine has a number of advantages for lab experiments. It is highly selective for alpha-2 adrenergic receptors and produces sedation, analgesia, and anxiolysis without causing significant respiratory depression. However, it also has a number of limitations. It is expensive and difficult to synthesize, and it has a short half-life, requiring continuous infusion for prolonged sedation.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(2,6-Dimethylphenyl)propan-1-amine. One area of interest is its potential therapeutic applications in the treatment of postoperative pain, delirium, and agitation. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the development of new alpha-2 adrenergic receptor agonists with improved pharmacological properties, such as longer half-life and increased selectivity.
Synthesemethoden
The synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-amine involves the reaction of 2,6-dimethylbenzaldehyde with nitroethane in the presence of ammonium acetate to produce 2,6-dimethyl-3-nitropropene. This intermediate is then reduced with sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,6-Dimethylphenyl)propan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to produce sedation, analgesia, and anxiolysis in a variety of clinical settings, including intensive care units, operating rooms, and emergency departments. In addition, it has been used as an adjunct to regional anesthesia and as a premedication for surgery.
Eigenschaften
IUPAC Name |
(2S)-2-(2,6-dimethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJATXXTWJSLALO-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)


![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)


![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)





![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)
